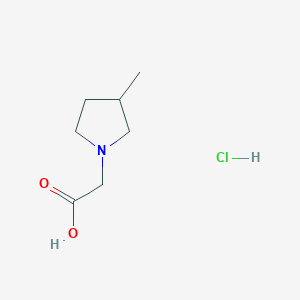

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of such reactions can be quite high, reaching up to 92% .Molecular Structure Analysis

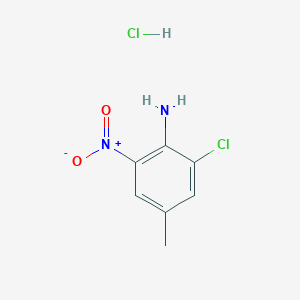

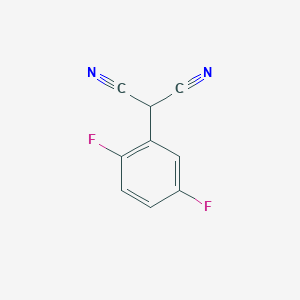

The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” is characterized by the presence of a 1,3,4-oxadiazol ring attached to a morpholine ring . The InChI code for this compound is 1S/C12H13N3O2.ClH/c1-2-4-9 (5-3-1)11-14-15-12 (17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 267.71 , a melting point of 181-183°C . It is a powder at room temperature .Applications De Recherche Scientifique

Antitubercular Activity

Research has highlighted the antitubercular potential of 1,3,4-oxadiazole derivatives. Modifications of the isoniazid (INH) structure with N-substituted 1,3,4-oxadiazole derivatives have shown significant in vitro activity against various strains of Mycobacterium, including drug-resistant strains. These derivatives offer a pathway for the development of new antitubercular agents with enhanced efficacy and reduced resistance profiles (Asif, 2014).

Therapeutic Potency in Medicinal Chemistry

The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. These derivatives are being explored for their therapeutic potential across a spectrum of diseases, including cancer, fungal infections, bacterial infections, and more. This indicates the versatility of 1,3,4-oxadiazole-based compounds in drug development and their significant contribution to medicinal chemistry advancements (Verma et al., 2019).

Novel Synthesis and Biological Roles

Innovations in the synthesis of 1,3,4-oxadiazole derivatives are vital for the development of new medicinal species. Recent developments have introduced innovative methods for the synthesis of these derivatives, highlighting their significant medicinal applications over the past 15 years. These advancements are crucial for the exploration of new therapeutic species beneficial to society (Nayak & Poojary, 2019).

Pharmacological Significance

The pharmacological exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives over recent years has demonstrated their potential as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer agents. This review indicates the broad-spectrum bioactivity of oxadiazole derivatives, emphasizing their potential in drug discovery and development (Wang et al., 2022).

Orientations Futures

The future directions for research on “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by oxadiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Oxadiazole derivatives, to which this compound belongs, have been recognized as promising scaffolds in medicinal chemistry . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.

Mode of Action

Oxadiazole derivatives have been reported to exhibit their anticancer activity by interacting with cancer cell lines . The interaction of these compounds with their targets leads to changes that result in their therapeutic effects.

Biochemical Pathways

Oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these pathways contribute to the overall therapeutic effect of these compounds.

Result of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that these compounds can induce a variety of molecular and cellular changes.

Propriétés

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISHVKFAPIUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)

![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)